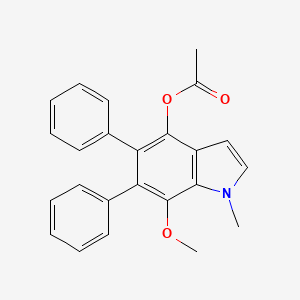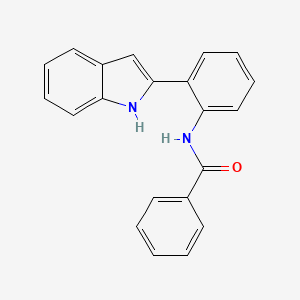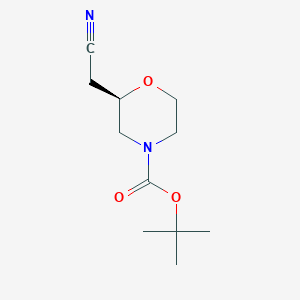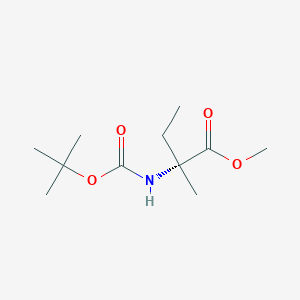
Methyl (R)-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups. This compound is notable for its use in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality. This is typically achieved using tert-butoxycarbonyl anhydride in the presence of a base.
Attachment of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, allowing selective reactions to occur at other sites of the molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(methylthio)butyl)piperidine-4-carboxylate
- Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(ethylthio)butyl)piperidine-4-carboxylate
Uniqueness
Methyl ®-1-(3-((tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylate is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and potential biological activities compared to its analogs with different substituents.
Properties
Molecular Formula |
C22H34N2O4S |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
methyl 1-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C22H34N2O4S/c1-22(2,3)28-21(26)23-18(16-29-19-8-6-5-7-9-19)12-15-24-13-10-17(11-14-24)20(25)27-4/h5-9,17-18H,10-16H2,1-4H3,(H,23,26)/t18-/m1/s1 |
InChI Key |
SRCNBAXSERIDOV-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)OC)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)

![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)


![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)
![[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B12935068.png)




![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
